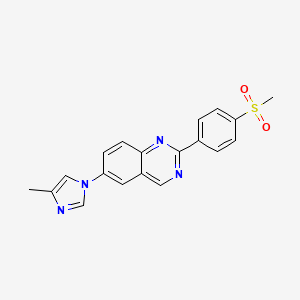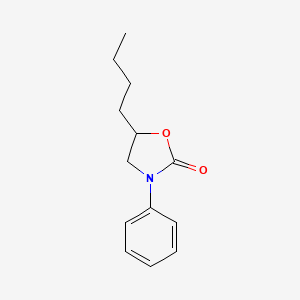
N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an aminophenyl group attached to an acetamide moiety, which is further linked to a methylpyrrolidine ring. The presence of these functional groups contributes to its diverse reactivity and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroaniline, 2-methylpyrrolidine, and acetic anhydride.
Reduction of Nitro Group: The nitro group in 3-nitroaniline is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Acetylation: The resulting 3-aminophenyl compound is then acetylated using acetic anhydride to form the acetamide intermediate.
N-Alkylation: The final step involves the N-alkylation of the acetamide intermediate with 2-methylpyrrolidine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.
相似化合物的比较
Similar Compounds
N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide: shares structural similarities with other acetamide derivatives and pyrrolidine-containing compounds.
N-(3-aminophenyl)acetamide: Lacks the pyrrolidine ring, resulting in different reactivity and applications.
2-(2-methylpyrrolidin-1-yl)acetamide:
Uniqueness
- The combination of the aminophenyl group, acetamide moiety, and methylpyrrolidine ring in this compound imparts unique chemical properties, making it a versatile compound for various applications.
属性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
N-(3-aminophenyl)-2-(2-methylpyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C13H19N3O/c1-10-4-3-7-16(10)9-13(17)15-12-6-2-5-11(14)8-12/h2,5-6,8,10H,3-4,7,9,14H2,1H3,(H,15,17) |
InChI 键 |
RUQSLYQLUALUHP-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN1CC(=O)NC2=CC=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13867913.png)



![4-[Amino-(4-chlorophenyl)methyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13867953.png)
![tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13867959.png)

![[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium](/img/structure/B13867966.png)
![5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol](/img/structure/B13867967.png)


![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)

